molecular formula C13H11ClO B6380629 2-Chloro-5-(2-methylphenyl)phenol, 95% CAS No. 1261990-07-1

2-Chloro-5-(2-methylphenyl)phenol, 95%

Cat. No. B6380629
CAS RN: 1261990-07-1
M. Wt: 218.68 g/mol
InChI Key: SBUSBNHRDIREMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-methylphenyl)phenol, 95% (2C5MPP) is an important organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of 68-70 °C. It is soluble in most organic solvents and has a strong, sweet smell. 2C5MPP has a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of dyes and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenyl)phenol, 95% is not well understood. However, it is believed to involve the formation of a covalent bond between the 2-chloro and 2-methylphenyl groups. This covalent bond is then broken by the action of a Lewis acid, such as zinc chloride, which catalyzes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2-methylphenyl)phenol, 95% are not well understood. It is believed to be a non-toxic compound, but further research is needed to confirm this. In addition, it is not known if 2-Chloro-5-(2-methylphenyl)phenol, 95% has any effect on the human body or if it has any adverse effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-methylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and widely available. It is also easy to handle and store, making it a suitable choice for laboratory experiments. However, it is important to note that 2-Chloro-5-(2-methylphenyl)phenol, 95% is a volatile compound and can easily degrade if not stored properly. Additionally, its reactivity can be unpredictable, and it is not suitable for use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-5-(2-methylphenyl)phenol, 95%. One of the main areas of interest is to better understand its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 2-Chloro-5-(2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Finally, more research is needed to evaluate the safety and toxicity of 2-Chloro-5-(2-methylphenyl)phenol, 95% in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2-Chloro-5-(2-methylphenyl)phenol, 95% can be synthesized in several ways. The most common method is the reaction of 2-chloronitrobenzene with 2-methylphenol, which is catalyzed by a Lewis acid such as zinc chloride. This reaction produces a mixture of 2-Chloro-5-(2-methylphenyl)phenol, 95% and 2-chloro-5-(2-methylphenyl)benzoic acid (2C5MPBA). The two compounds can be separated by column chromatography.

Scientific Research Applications

2-Chloro-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of dyes and other materials. In addition, 2-Chloro-5-(2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, such as 2-chloro-4-hydroxy-5-(2-methylphenyl)benzoic acid (2C4H5MPBA), which can be used as a building block for the synthesis of more complex molecules.

properties

IUPAC Name

2-chloro-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSBNHRDIREMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685824
Record name 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-methylphenyl)phenol

CAS RN

1261990-07-1
Record name 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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